molecular formula C15H15NO5S B3424971 3-(4-Ethoxybenzenesulfonamido)benzoic acid CAS No. 379725-43-6

3-(4-Ethoxybenzenesulfonamido)benzoic acid

Cat. No.: B3424971
CAS No.: 379725-43-6
M. Wt: 321.3 g/mol
InChI Key: PUQZOLRUQHQNPD-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzenesulfonamido)benzoic acid: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethoxy group attached to a benzene ring, which is further connected to a sulfonamide group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxybenzenesulfonamido)benzoic acid typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of water as a solvent and eco-friendly reagents, can also be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: 4-ethoxybenzenesulfonic acid derivatives.

    Reduction: 3-(4-ethoxyphenylamino)benzoic acid.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: 3-(4-Ethoxybenzenesulfonamido)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation .

Medicine: Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to the final products .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt the normal function of the enzyme, resulting in a therapeutic effect .

Comparison with Similar Compounds

  • 4-(Ethoxybenzenesulfonamido)benzoic acid
  • 3-(Methoxybenzenesulfonamido)benzoic acid
  • 3-(4-Methylbenzenesulfonamido)benzoic acid

Comparison: 3-(4-Ethoxybenzenesulfonamido)benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 4-(Ethoxybenzenesulfonamido)benzoic acid, the position of the ethoxy group in the 3-position can lead to different steric and electronic effects, affecting the compound’s overall properties.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-21-13-6-8-14(9-7-13)22(19,20)16-12-5-3-4-11(10-12)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQZOLRUQHQNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242391
Record name 3-[[(4-Ethoxyphenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379725-43-6
Record name 3-[[(4-Ethoxyphenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379725-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Ethoxyphenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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